PEGylated Liposomal Doxorubicin (TLD-1) vs. Reference PEGylated Liposomal Doxorubicin (Caelyx™): Superior Encapsulated Drug Exposure and Extended Half-Life
In a randomized, intrapatient crossover Phase 1 study (SAKK 65/16), a novel PEGylated liposomal doxorubicin (TLD-1) was directly compared to a reference PEGylated liposomal doxorubicin (Caelyx™) [1]. The analysis demonstrated that TLD-1 provided significantly higher systemic exposure of the encapsulated drug and a longer elimination half-life.
| Evidence Dimension | Encapsulated doxorubicin exposure (AUC0–inf) |
|---|---|
| Target Compound Data | 3222 mg·h/L |
| Comparator Or Baseline | Caelyx™: 2139 mg·h/L |
| Quantified Difference | AUC0–inf increase of 1083 mg·h/L (~51% higher) |
| Conditions | Intravenous administration of 40 mg/m² in patients with advanced breast or platinum-resistant ovarian cancer (n=10 evaluable patients). |
Why This Matters
This demonstrates that formulation optimization within the PEGylated liposomal class can result in significantly different drug exposure, which directly informs dosing and therapeutic window considerations.
- [1] Joerger, M., et al. (2026). TLD-1, a Novel Liposomal Doxorubicin, in Patients with Solid Tumors: Comparative Pharmacokinetics and Final Results of a Multicenter Phase 1 Study (SAKK 65/16). Clinical Pharmacokinetics, 65, 217–228. doi: 10.1007/s40262-025-01588-z View Source
